molecular formula C22H19N5O4 B2779178 2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 941901-49-1

2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No. B2779178
CAS RN: 941901-49-1
M. Wt: 417.425
InChI Key: BZJHJQXIOJRXBP-UHFFFAOYSA-N
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Description

The compound is a pyrano[2,3-d]pyrimidine-2,4-dione derivative . It has been synthesized as a potential inhibitor against Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . The molecular formula of the compound is C22H19N5O4 .


Synthesis Analysis

The synthesis of a similar compound involved the treatment of cyclic compounds containing an active methylene group with thiophen-2-carbaldehyde and malononitrile in a solution of water:ethanol (1:1 ratio) as a three-component system for 2 hours .


Molecular Structure Analysis

The compound contains a pyrano[2,3-d]pyrimidine-2,4-dione scaffold, which is important for interactions with the amino acids present in the NI site of the enzyme . The presence of a fused heterocycle resulted in extra interactions with the enzyme and greatly enhanced the activity .


Chemical Reactions Analysis

The compound has been evaluated for its inhibitory activity towards PARP-1 and examined for its anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 417.41736 . More detailed physical and chemical properties such as boiling point, melting point, and density were not found in the available sources.

Scientific Research Applications

Anticancer Activity

One area of research involves exploring the anticancer potential of pyrimidine derivatives. In a study, different aryloxy groups were attached to the C2 of the pyrimidine ring in 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide, leading to the discovery of compounds with significant cancer cell growth inhibition properties (Al-Sanea et al., 2020).

Antimicrobial Activity

Another study focused on the synthesis of pyrimidine and oxazinone derivatives as antimicrobial agents. This research utilized citrazinic acid as a starting material and led to the development of compounds with good antibacterial and antifungal activities (Hossan et al., 2012).

Radioligand Imaging

Pyrimidineacetamides have been reported as selective ligands for the translocator protein (18 kDa), with applications in radioligand imaging and positron emission tomography (PET). A study in this field synthesized derivatives with a fluorine atom in their structure, enabling in vivo imaging and investigation of these compounds' properties (Dollé et al., 2008).

Biological Evaluation

Research has also been conducted on the biological activity of novel pyrimidine derivatives. For instance, a study synthesized compounds starting with N-pyrimidinylacetamide derivative and explored their chemical behavior and biological applications (Farouk et al., 2021).

Mechanism of Action

The compound acts as an inhibitor of PARP-1, a DNA-binding protein involved in DNA repair damage . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate the DNA repair process and cell survival .

properties

IUPAC Name

2-[2,4-dioxo-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4/c1-31-17-9-7-15(8-10-17)25-19(28)14-26-18-6-4-12-24-20(18)21(29)27(22(26)30)13-16-5-2-3-11-23-16/h2-12H,13-14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJHJQXIOJRXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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